molecular formula C23H33N3O3S2 B2371499 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 361478-97-9

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2371499
CAS RN: 361478-97-9
M. Wt: 463.66
InChI Key: NKNBQVLBHUQBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H33N3O3S2 and its molecular weight is 463.66. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

The compound has been studied for its potential as an inhibitor of carbonic anhydrase (CA) isoenzymes, specifically hCA I, hCA II, hCA IV, and hCA XII. These enzymes play a significant role in physiological processes like respiration and acid-base balance. Inhibitors like this compound are of interest for their therapeutic potential in conditions such as glaucoma, epilepsy, and mountain sickness (Supuran et al., 2013).

Anticancer Potential

Certain derivatives of this compound have been synthesized and evaluated for their proapoptotic and anticancer activities. For example, specific compounds showed significant growth inhibition in melanoma cell lines, suggesting potential use in cancer treatment (Yılmaz et al., 2015).

Antimicrobial Activity

Some derivatives of this compound have shown antimicrobial properties. They have been tested against various bacterial and fungal strains, demonstrating significant activity which may be beneficial for developing new antimicrobial agents (K. Bhusari et al., 2008).

Drug-likeness Properties

The molecular properties of similar compounds have been studied to identify their druglikeness properties. This research is crucial in assessing the potential of such compounds as drug candidates, taking into account factors like bioavailability and pharmacokinetics (S. P et al., 2021).

Single-Molecule Magnet Behavior

In coordination with lanthanide ions, derivatives of this compound have been explored for their luminescence and single-molecule-magnet behavior. This research contributes to the development of new materials with potential applications in quantum computing and information storage (Y. Kishi et al., 2018).

Green Chemistry Synthesis

Research has also been conducted on synthesizing similar compounds using environmentally friendly methods. Such approaches align with green chemistry principles, aiming for more sustainable and less harmful chemical synthesis processes (V. Horishny & V. Matiychuk, 2020).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3S2/c1-15(2)13-26(14-16(3)4)31(28,29)19-9-7-18(8-10-19)22(27)25-23-24-20-11-6-17(5)12-21(20)30-23/h7-10,15-17H,6,11-14H2,1-5H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNBQVLBHUQBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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